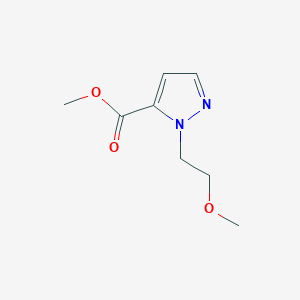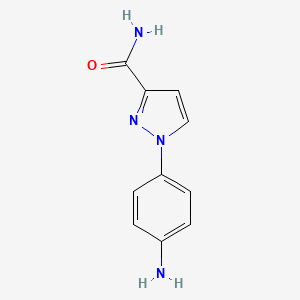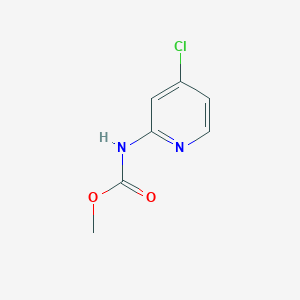
(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenol ring. This compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Hydroxylation: Addition of the hydroxy group using an appropriate oxidizing agent.
Methoxylation: Introduction of the methoxy group via methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted phenols.
Scientific Research Applications
(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its therapeutic properties and potential drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Amino-3-hydroxypropyl)phenol: Similar structure but lacks the methoxy group.
(S)-3-(1-Amino-3-hydroxypropyl)benzoate: Contains a benzoate group instead of a methoxy group.
Uniqueness
(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
IUPAC Name |
5-[(1S)-1-amino-3-hydroxypropyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-14-10-3-2-7(6-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZTNZUDMWDOJ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CCO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)
![6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1294034.png)







